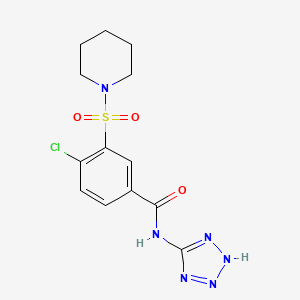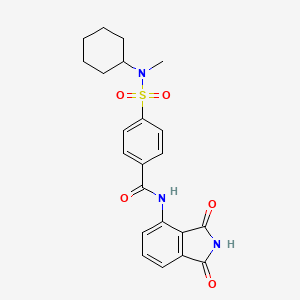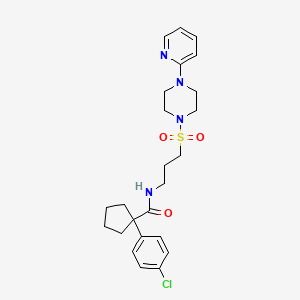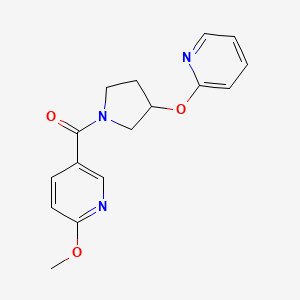
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to play a crucial role in regulating the immune system.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Prokinetic Agents and Anti-ulcerative Activity : The synthesis and evaluation of Cinitapride related derivatives, including compounds similar to 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, have demonstrated potential as prokinetic agents. These compounds have shown anti-ulcerative activity, suggesting their application in gastrointestinal motility disorders (G. Srinivasulu et al., 2005).
Antibacterial Activity : N-substituted derivatives of related compounds have been synthesized and exhibited moderate to talented antibacterial activity, highlighting their potential use in combating bacterial infections (H. Khalid et al., 2016).
Antipsychotic Agents : Heterocyclic analogues, including structures akin to 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, have been prepared and evaluated as potential antipsychotic agents. This research has focused on the compounds' binding to various receptors and their in vivo activities, suggesting applications in mental health treatments (M. H. Norman et al., 1996).
Selective Serotonin 4 Receptor Agonists : Research into benzamide derivatives, including structures related to 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide, has shown these compounds to act as selective serotonin 4 (5-HT4) receptor agonists. These findings suggest potential applications in gastrointestinal motility disorders (S. Sonda et al., 2004).
Propriétés
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O3S/c14-10-5-4-9(12(21)15-13-16-18-19-17-13)8-11(10)24(22,23)20-6-2-1-3-7-20/h4-5,8H,1-3,6-7H2,(H2,15,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZUCZSVIPQTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NNN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)


![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2981360.png)


![[4-[(E)-[[2-(1-methylbenzimidazol-2-yl)acetyl]hydrazinylidene]methyl]phenyl] 3-nitrobenzoate](/img/structure/B2981367.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981370.png)
![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)

![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)